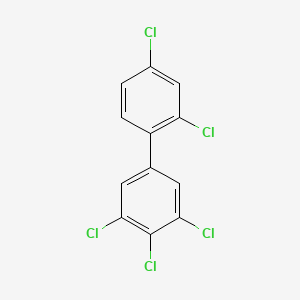

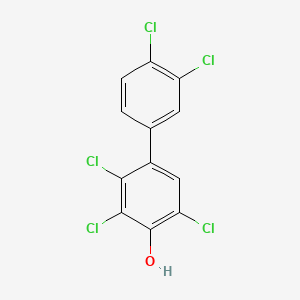

4-Hydroxy-2,3,3',4',5-pentachlorobiphenyl

Overview

Description

4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl is a hydroxylated metabolite of polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic chemicals that contain 209 individual compounds with varying levels of chlorination. 4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl is known for its persistence in the environment and its potential to cause adverse health effects in humans and wildlife .

Mechanism of Action

Target of Action

The primary target of 4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl is the aryl hydrocarbon receptor (AhR) . This receptor is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .

Biochemical Pathways

The activation of AhR by 4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl disrupts several biochemical pathways. Notably, it affects the circadian rhythm and fatty acid metabolism . Changes in the expression of genes involved in these pathways, such as nuclear receptor subfamily 1, group D, member 1, aryl hydrocarbon receptor nuclear translocator-like protein 1, cryptochrome circadian clock 1, and enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase, have been observed in 4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl-treated rats .

Pharmacokinetics

It has been observed that this compound can accumulate in fetal liver, brain, and plasma, and reduce maternal and fetal thyroid hormone levels after prenatal exposure .

Result of Action

The action of 4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl results in several molecular and cellular effects. It has been found to induce long-term effects on behavior and neurodevelopment . For instance, it can affect neurotransmitter levels, influencing both the dopaminergic and noradrenergic systems .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl. For example, in utero and lactational exposure to this compound may result in developmental effects in the offspring of laboratory animals . Furthermore, the compound’s effects can be influenced by its persistence in the environment and its presence in various organisms, including humans .

Biochemical Analysis

Biochemical Properties

4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl plays a significant role in biochemical reactions, particularly in the metabolism of xenobiotic compounds. It interacts with several enzymes, including cytochrome P450 enzymes, which are involved in its hydroxylation. This compound also affects the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as CYP1A1 . Additionally, it mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation .

Cellular Effects

4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been linked to changes in the liver transcriptome, including genes involved in circadian rhythm and fatty acid metabolism . It also impacts neurotransmitter levels, affecting dopaminergic and noradrenergic systems . These cellular effects can lead to long-term behavioral and neurodevelopmental changes.

Molecular Mechanism

At the molecular level, 4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl exerts its effects through several mechanisms. It acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates . This binding leads to the activation of multiple phase I and II xenobiotic metabolizing enzyme genes. The compound also mediates biochemical and toxic effects by interacting with various biomolecules, including enzymes and receptors involved in cell-cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl have been observed to change over time. Studies have shown that exposure to this compound during development can lead to long-term effects on brain development, behavior, and brain stem auditory evoked potentials . These effects are dose-dependent and can persist into adulthood. Additionally, the compound’s stability and degradation in laboratory settings can influence its long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of 4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl vary with different dosages in animal models. For example, exposure to 0.5 or 5 mg/kg body weight during gestation has been shown to decrease plasma thyroid hormone levels and impair habituation in offspring . Higher doses can lead to more severe effects, including changes in neurotransmitter levels and increased auditory thresholds . These findings highlight the importance of dosage in determining the compound’s toxicological impact.

Metabolic Pathways

4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, such as CYP1A1, which hydroxylate the compound . This metabolism can lead to the formation of other hydroxylated metabolites, which may have their own biochemical effects. The compound also affects metabolic flux and metabolite levels, particularly in the liver .

Transport and Distribution

Within cells and tissues, 4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl is transported and distributed through various mechanisms. It has been found to accumulate in the plasma and liver, as well as in the brain and fetal compartments . The compound’s binding to transport proteins, such as transthyretin (TTR), facilitates its transport across the placenta, affecting both maternal and fetal thyroid hormone levels .

Subcellular Localization

The subcellular localization of 4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl can influence its activity and function. Studies have shown that this compound accumulates in specific compartments, such as the liver and brain . Its localization within these compartments can affect its interactions with biomolecules and its overall biochemical impact.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl typically involves the hydroxylation of 2,3,3’,4’,5-pentachlorobiphenyl. This can be achieved through various chemical reactions, including the use of cytochrome P450 enzymes which catalyze the hydroxylation process .

Industrial Production Methods: The compound is often synthesized in laboratories for experimental purposes .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form quinones.

Reduction: It can be reduced to form less chlorinated biphenyls.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophilic reagents such as sodium methoxide in methanol.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Less chlorinated biphenyls.

Substitution: Various substituted biphenyls depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl has several scientific research applications, including:

Chemistry: Studying the environmental fate and transformation of PCBs.

Biology: Investigating the compound’s effects on biological systems, including endocrine disruption and neurotoxicity.

Medicine: Exploring its potential role in disrupting thyroid hormone levels and its implications for human health.

Industry: Assessing the environmental impact of PCBs and developing remediation strategies

Comparison with Similar Compounds

2,3,3’,4’,5-Pentachlorobiphenyl: A parent compound without the hydroxyl group.

4-Hydroxy-2’,3,4’,5,6’-pentachlorobiphenyl: Another hydroxylated PCB with a different chlorine substitution pattern.

Uniqueness: 4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl is unique due to its specific hydroxylation pattern, which influences its biological activity and environmental persistence. Its ability to disrupt endocrine and neurotransmitter systems distinguishes it from other PCBs .

Properties

IUPAC Name |

2,3,6-trichloro-4-(3,4-dichlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5O/c13-7-2-1-5(3-8(7)14)6-4-9(15)12(18)11(17)10(6)16/h1-4,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNCTWHUJUDFCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C(=C2Cl)Cl)O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165175 | |

| Record name | 2,3,6-Trichloro-4-(3,4-dichlorophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152969-11-4 | |

| Record name | 4-Hydroxy-2,3,3′,4′,5-pentachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152969-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Trichloro-4-(3,4-dichlorophenyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152969114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6-Trichloro-4-(3,4-dichlorophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 4-Hydroxy-2,3,3',4',5-pentachlorobiphenyl (4-OH-CB107) and where does it come from?

A1: 4-OH-CB107 is a hydroxylated metabolite of certain polychlorinated biphenyls (PCBs), specifically CB-105 and CB-118. [] PCBs are human-made chemicals that were widely used in various industrial applications but are now recognized as persistent organic pollutants due to their toxicity and bioaccumulation potential. While no longer produced, they persist in the environment and can be metabolized into compounds like 4-OH-CB107, which have their own toxicological profiles. [, , , , ]

Q2: How does 4-OH-CB107 interact with biological systems and what are the potential consequences?

A2: While the exact mechanisms of action are still being investigated, studies show that 4-OH-CB107 can disrupt endocrine function, particularly impacting thyroid hormone levels. [, ] Research using rat models has demonstrated that in utero exposure to 4-OH-CB107 can lead to a decrease in both maternal and fetal thyroid hormone levels. [] Additionally, 4-OH-CB107 exposure has been linked to alterations in brain development and function, as observed in behavioral changes and altered neurotransmitter levels in rat models. [] Furthermore, there is evidence suggesting potential effects on female reproductive health, with studies demonstrating prolonged estrous cycles and altered estradiol levels in rats exposed to 4-OH-CB107 in utero. []

Q3: How does the structure of 4-OH-CB107 compare to its parent PCB congeners, and how does this impact its activity?

A3: 4-OH-CB107 is a metabolite of PCBs like CB-105 and CB-118, meaning it shares a similar structure but with a crucial difference: the presence of a hydroxyl group. [, ] This structural difference contributes to 4-OH-CB107 having a reduced potential for activating the aryl hydrocarbon receptor (AhR) compared to its parent congeners. [] AhR activation is a key mechanism through which certain PCBs exert their toxic effects. Therefore, while 4-OH-CB107 might have a lower dioxin-like toxicity, it exhibits distinct toxicological properties, particularly affecting neurodevelopment, endocrine function, and potentially reproductive health. [, , ]

Q4: How is 4-OH-CB107 distributed and eliminated from the body?

A4: While detailed pharmacokinetic data in humans is limited, studies in rats indicate that 4-OH-CB107 can cross the placental barrier and accumulate in fetal tissues, including the liver, brain, and plasma. [] This suggests potential risks for developing organisms exposed to this compound. Research on the elimination pathways and half-life of 4-OH-CB107 is ongoing.

Q5: Can exposure to 4-OH-CB107 be assessed, and what have studies revealed?

A5: 4-OH-CB107 can be measured in biological samples like maternal serum, enabling the assessment of exposure levels. [, ] Research indicates a positive correlation between prenatal 4-OH-CB107 levels and specific sex hormone levels in male infants, suggesting potential endocrine-disrupting effects early in life. [] Additionally, studies have shown that consumption of fatty fish from the Baltic Sea, a known source of environmental contaminants, can lead to increased plasma levels of 4-OH-CB107 in humans. [] This highlights the potential for dietary exposure to this PCB metabolite.

Q6: What are the implications of 4-OH-CB107 for human health?

A6: Given its persistence in the environment, potential for bioaccumulation, and documented effects on hormone levels, brain development, and potentially reproductive health in animal models, 4-OH-CB107 raises concerns for human health. [, , , ] While further research is needed to fully elucidate the risks associated with human exposure, the available evidence warrants attention and efforts to minimize exposure to this PCB metabolite.

Q7: Are there any known alternatives or substitutes for products or processes that contribute to 4-OH-CB107 exposure?

A7: While PCBs themselves are no longer produced in many countries, their legacy persists in the environment. Efforts to minimize exposure to 4-OH-CB107 should focus on reducing the release of PCBs into the environment through proper waste management and remediation of contaminated sites. [] Additionally, promoting sustainable and less hazardous alternatives in industries where PCBs were once used is crucial for preventing future exposure to these persistent pollutants.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Nitro-benzyloxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1207841.png)